Rotundioside B

描述

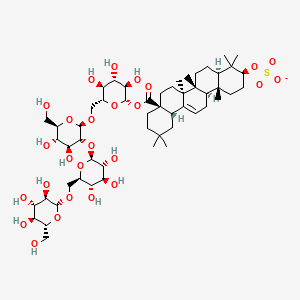

Rotundioside B is a triterpenoid glycoside (saponin) primarily isolated from Bupleurum rotundifolium . It has been extensively studied for its anti-inflammatory and anti-proliferative properties . Structurally, it consists of a triterpene aglycone core linked to sugar moieties, a common feature in bioactive saponins.

属性

CAS 编号 |

99633-18-8 |

|---|---|

分子式 |

C54H87O26S- |

分子量 |

1184.3 g/mol |

IUPAC 名称 |

[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] sulfate |

InChI |

InChI=1S/C54H88O26S/c1-49(2)14-16-54(17-15-52(6)23(24(54)18-49)8-9-30-51(5)12-11-31(80-81(69,70)71)50(3,4)29(51)10-13-53(30,52)7)48(68)79-46-42(67)38(63)35(60)28(77-46)22-73-47-43(39(64)33(58)26(20-56)75-47)78-45-41(66)37(62)34(59)27(76-45)21-72-44-40(65)36(61)32(57)25(19-55)74-44/h8,24-47,55-67H,9-22H2,1-7H3,(H,69,70,71)/p-1/t24-,25+,26+,27+,28+,29-,30+,31-,32+,33+,34+,35+,36-,37-,38-,39-,40+,41+,42+,43+,44+,45-,46-,47+,51-,52+,53+,54-/m0/s1 |

InChI 键 |

ZUXZMGHPLSOYHC-JYJHDFCMSA-M |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C |

手性 SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)C)C)(C)C)OS(=O)(=O)[O-] |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OS(=O)(=O)[O-])C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)C |

产品来源 |

United States |

相似化合物的比较

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Findings

Binding Affinity: this compound exhibits the strongest binding energy (-9.5 kcal/mol) among triterpenoid saponins, surpassing Ginsenoside Ro (-9.4 kcal/mol) and Trigofoenoside G (-9.3 kcal/mol) . This suggests superior theoretical efficacy in inhibiting RdRp. However, flavonoids like Myricetin and Hippomanin A show higher BAS (0.85 and 0.78, respectively), indicating better bioavailability despite slightly lower BE .

Drug-Likeness: this compound and Ginsenoside Ro violate Lipinski's rules due to high molecular weight (>500 Da) and excessive polar surface area, limiting oral bioavailability . In contrast, Trigofoenoside G adheres to drug-likeness criteria, making it a more viable candidate for preclinical development .

Mechanistic Differences :

常见问题

How can researchers formulate a focused research question on Rotundioside B's mechanisms of action while aligning with broader research aims?

- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure the question. For example: "How does this compound modulate [specific pathway] in [cell line/organism], and how does this compare to structurally analogous saponins?" Ensure alignment with the research aim (e.g., elucidating anti-inflammatory properties) and refine iteratively through literature gaps .

Q. What experimental design principles should guide isolation and characterization studies of this compound?

- Methodological Answer :

- Extraction : Use polarity-guided fractionation (e.g., ethanol/water gradients) with quality control via HPLC-PDA-MS .

- Characterization : Combine NMR (¹H, ¹³C, 2D experiments) and HRMS for structural elucidation. Cross-validate with existing spectral libraries .

- Reproducibility : Document solvent ratios, column specifications, and instrumentation parameters in supplementary materials .

Q. How to conduct a systematic literature review to identify gaps in this compound research?

- Methodological Answer :

- Databases : Search PubMed, SciFinder, and Web of Science using keywords (e.g., "this compound," "bioactivity," "synthesis").

- Inclusion Criteria : Prioritize peer-reviewed studies with mechanistic data (IC50 values, in vivo models).

- Gap Analysis : Tabulate conflicting findings (e.g., divergent cytotoxicity results) for further investigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound (e.g., cytotoxic vs. cytoprotective effects)?

- Methodological Answer :

- Comparative Assays : Replicate experiments under standardized conditions (cell lines, exposure time, dosage).

- Contextual Variables : Control for cell passage number, serum concentration, and solvent effects (e.g., DMSO vs. ethanol).

- Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-study variability .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Semi-Synthesis : Start with the native compound; modify hydroxyl groups via regioselective acetylation or glycosylation.

- Analytical Workflow : Use LC-MS/MS to track reaction intermediates and UPLC-PDA for purity assessment (>95%).

- SAR Validation : Test derivatives in parallel assays (e.g., NF-κB inhibition) with positive/negative controls .

Q. How to design a multi-omics approach to study this compound's systemic effects?

- Methodological Answer :

- Transcriptomics : RNA-seq of treated vs. untreated cells (dose-dependent).

- Metabolomics : LC-HRMS profiling to identify altered pathways (e.g., lipid metabolism).

- Integration : Use bioinformatics tools (KEGG, STRING) to map cross-omics interactions .

Data Management & Ethical Considerations

Q. What are best practices for ensuring reproducibility in this compound research?

- Methodological Answer :

- Data Sharing : Deposit raw spectra, chromatograms, and datasets in repositories like Zenodo or Figshare with CC-BY licenses .

- Metadata Standards : Include experimental conditions (temperature, humidity), instrument calibration dates, and batch numbers .

Q. How to address ethical challenges in preclinical studies involving this compound?

- Methodological Answer :

- Animal Models : Follow ARRIVE guidelines for in vivo studies (sample size justification, randomization).

- Human Cell Lines : Obtain IRB approval for primary cell use and disclose sourcing (e.g., ATCC) in methods .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。